2-Isopropyl-N,2,3-trimethylbutanamide
Description
Nomenclature and Chemical Identification
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to IUPAC nomenclature, the definitive name for this compound is N,2,3-trimethyl-2-(propan-2-yl)butanamide . fishersci.senih.gov An alternative, yet also acceptable, IUPAC name is N,2,3-trimethyl-2-(1-methylethyl)butanamide. nih.gov
Synonyms and Trade Names
In addition to its formal IUPAC name, 2-Isopropyl-N,2,3-trimethylbutanamide is known by numerous synonyms and trade names across different industries and databases. The most prevalent trade name is WS-23 . sinofoodsupply.comnih.govchemicalbook.comechemi.com It is also identified by its FEMA (Flavor and Extract Manufacturers Association) number, FEMA 3804 . chemicalbook.comcymitquimica.comexperchem.comtitanos.comwho.int Other common synonyms include N,2,3-Trimethyl-2-isopropylbutanamide, Methyl diisopropyl propionamide, and Trimethyl isopropyl butanamide. nih.govchemicalbook.comwho.intcymitquimica.comnih.gov
CAS Registry Number
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 51115-67-4 . chemicalbook.comexperchem.comtitanos.comwho.intcymitquimica.comthegoodscentscompany.comfemaflavor.org This number is a universally recognized and reliable identifier used in scientific literature, chemical databases, and regulatory contexts.
Chemical Identification Data for this compound
| Identifier Type | Identifier |
| IUPAC Name | N,2,3-trimethyl-2-(propan-2-yl)butanamide fishersci.senih.gov |
| CAS Registry Number | 51115-67-4 chemicalbook.comexperchem.comtitanos.comthegoodscentscompany.com |
| FEMA Number | 3804 titanos.comwho.intfemaflavor.orgfda.gov |
| JECFA Number | 1595 chemicalbook.comwho.intfemaflavor.org |
| EINECS Number | 256-974-4 nih.govechemi.comexperchem.com |
| Molecular Formula | C₁₀H₂₁NO chemicalbook.comechemi.comcymitquimica.com |
| Molecular Weight | 171.28 g/mol chemicalbook.comechemi.comcymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
N,2,3-trimethyl-2-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-7(2)10(5,8(3)4)9(12)11-6/h7-8H,1-6H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAXQWRDVUOOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(C)C)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199124 | |
| Record name | Trimethyl isopropyl butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White crystalline solid; Cool minty aroma | |
| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Isopropyl-N,2,3-trimethylbutyramide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
233.00 to 234.00 °C. @ 760.00 mm Hg | |
| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and fats; Soluble in diethyl ether, and hydrocarbons, Soluble (in ethanol) | |
| Record name | 2-Isopropyl-N,2,3-trimethylbutyramide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51115-67-4 | |
| Record name | N,2,3-Trimethyl-2-isopropylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51115-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl isopropyl butanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N,2,3-trimethyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethyl isopropyl butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-N,2,3-trimethylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHYL DIISOPROPYL PROPIONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QOP5A9489 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 64 °C | |
| Record name | N,2,3-Trimethyl-2-(1-methylethyl)butanamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Derivatization Strategies
Established Synthetic Pathways
The primary route for the industrial production of 2-isopropyl-N,2,3-trimethylbutanamide involves a multi-step chemical transformation starting from more basic precursors. A widely recognized and patented method is a two-step sequential process that begins with 2,2-isopropylpropionitrile. google.com This pathway is favored for its efficiency and the ability to control the reaction to yield a high-purity final product. google.com
Two-Step Sequential Process from 2,2-isopropylpropionitrile
This synthetic strategy is characterized by two key transformations: the initial hydrolysis of a nitrile to an ester intermediate, followed by the amidation of this intermediate to produce the final amide product. google.com This method has been shown to have a high conversion rate for the intermediate and is considered a relatively safe and straightforward process. google.com
The first major step in this synthesis is the conversion of 2,2-isopropylpropionitrile into an ester. This is achieved through a hydrolysis reaction in the presence of an alcohol and an acidic catalyst. google.com The resulting intermediate, for instance, can be methyl 2,3-dimethyl-2-isopropylbutyrate or ethyl 2,3-dimethyl-2-isopropylbutyrate, depending on the alcohol used. google.com
The success and efficiency of the hydrolysis step are highly dependent on specific reaction conditions. These parameters are carefully controlled to maximize the yield and purity of the intermediate ester. The reaction is typically carried out in an autoclave under reflux conditions. google.com
Key reaction parameters include the molar ratios of the reactants. The ratio of 2,2-isopropylpropionitrile to alcohol to acidic gas is generally maintained at 1:3-5:3-5. google.com The choice of alcohol can be either methanol (B129727) or ethanol. google.com The acidic gas, which acts as a catalyst, can be selected from hydrogen chloride, hydrogen bromide, or sulfur trioxide, or a mixture thereof. google.com The reaction is conducted at reflux temperature with stirring for a duration of 4 to 10 hours to ensure complete conversion. google.com
Table 1: Reaction Conditions for the Hydrolysis of 2,2-isopropylpropionitrile
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | 2,2-isopropylpropionitrile | google.com |
| Reactants | Alcohol (Methanol or Ethanol), Acidic Gas (HCl, HBr, or SO₃) | google.com |
| Molar Ratio (Nitrile:Alcohol:Acid Gas) | 1:3-5:3-5 | google.com |
| Temperature | Reflux | google.com |
| Pressure | Autoclave | google.com |
| Reaction Time | 4 - 10 hours | google.com |
Following the hydrolysis reaction, a purification process is necessary to isolate the intermediate ester from the reaction mixture. The initial step involves cooling the reaction product. google.com Excess acidic gas and alcohol are recovered for potential recycling. google.com The crude product is then washed twice with a saturated sodium bicarbonate solution to neutralize any remaining acid. google.com Subsequently, the ester is extracted using a saturated sodium chloride solution. google.com The mixture is allowed to stand and separate, after which the ester layer is collected and dried to yield the purified 2,3-dimethyl-2-isopropyl butyrate (B1204436). google.com
The second and final stage of the synthesis is the amidation of the purified ester intermediate. This reaction involves treating the ester with methylamine (B109427) in the presence of a basic catalyst to form the desired this compound. google.com
Table 2: Amidation Reaction Details
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | 2,3-dimethyl-2-isopropyl butyrate | google.com |
| Reactant | Methylamine | google.com |
| Catalyst | Basic Catalyst (e.g., Sodium Methoxide, Sodium Ethoxide, NaOH, KOH) | google.com |
| Molar Ratio (Ester:Amine:Catalyst) | 1:1.5-5:0.04-0.3 | google.com |
| Temperature | Reflux | google.com |
| Reaction Time | e.g., 8 hours | google.com |
Upon completion of the amidation reaction, the final product, this compound, is obtained with a reported purity of 99.31% and a yield of 87.32%. google.com
Amidation of Ester Intermediate with Methylamine
Reaction Optimization and Process Engineering
Optimizing the synthesis of this compound is crucial for industrial-scale production. Key areas of focus include enhancing catalyst efficiency and adjusting molar ratios to maximize yield and product purity.
The choice and efficiency of the catalyst are paramount in all synthesis routes.
In the Ritter Reaction , strong protic acids are traditionally used. researchgate.net However, research has expanded to include a variety of solid acids and Lewis acids to improve sustainability and reusability. researchgate.netrsc.org Catalysts like iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) have been explored as less toxic, inexpensive, and highly active alternatives for promoting Ritter reactions. rsc.org The efficiency of these catalysts can be affected by factors such as steric hindrance of the substrates. rsc.org
In the One-Step Synthesis , potent acid catalysts like concentrated sulfuric acid and chlorosulfonic acid are effective in driving the reaction between the nitrile and methanol. google.com
The stoichiometry of the reactants significantly influences the reaction yield. A patented two-step process starting from 2,2-isopropylpropionitrile provides specific molar ratios for optimization. google.comgoogle.com
In the first step, the formation of the intermediate 2,3-dimethyl-2-isopropyl butyrate, the molar ratio of reactants is critical. The reaction is typically carried out with an excess of both the alcohol and the acid gas relative to the starting nitrile.
Table 1: Molar Ratios for Ester Synthesis Step
| Reactant | Molar Ratio (relative to Nitrile) |
|---|---|
| 2,2-Isopropylpropionitrile | 1 |
| Alcohol (Methanol or Ethanol) | 3 - 5 |
| Acid Gas (HCl, HBr, or SO₃) | 3 - 5 |
Data sourced from patent CN103274959A. google.com
This reaction is refluxed for a period of 4 to 10 hours. google.com
In the second step, the conversion of the ester to the final amide product, an excess of the amine is used along with a catalytic amount of a base.
Table 2: Molar Ratios for Amidation Step
| Reactant | Molar Ratio (relative to Ester) |
|---|---|
| 2,3-dimethyl-2-isopropyl butyrate | 1 |
| Amine (Methylamine or Ethylamine) | 1.5 - 5 |
| Basic Catalyst | 0.04 - 0.3 |
Data sourced from patent CN103274959A. google.com
This amidation step is typically refluxed for 8 hours. google.com The use of excess amine helps to drive the reaction towards the product, and the ability to recover and recycle the unreacted amine makes the process more environmentally friendly and cost-effective. google.com
Green Chemistry Principles in Synthesis
The industrial production of this compound has seen advancements toward more environmentally benign processes. Traditional synthesis routes often involved reagents like thionyl chloride and produced significant waste, which is inconsistent with the principles of green chemistry. google.comgoogle.com Newer, patented methods aim to address these shortcomings by improving efficiency, ensuring safety, and minimizing the environmental footprint. google.com
A notable green synthesis approach starts with 2,2-isopropylpropionitrile. google.comgoogle.com This method is characterized by a high conversion rate of the intermediate, reduced waste generation, and simpler, safer operational steps. google.com
Recyclable Reagents and Solvent Recovery
A key aspect of the greener synthesis of WS-23 is the emphasis on resource efficiency through recycling. In a two-step process, the first step involves the reaction of 2,2-isopropylpropionitrile with an alcohol (such as methanol or ethanol) and an acidic gas (like hydrogen chloride) to form a 2,3-dimethyl-2-isopropyl butyrate intermediate. google.comgoogle.com A significant advantage of this stage is the ability to recover and reuse the excess alcohol and acidic gas. google.com
In the second step, the butyrate intermediate is reacted with an amine, typically a methylamine solution, in the presence of a basic catalyst. google.com The synthesis is designed to allow for the recovery and recycling of the amine solution for subsequent batches, which significantly reduces raw material consumption and waste. google.comgoogle.com The final product is then purified through recrystallization using an organic solvent like petroleum ether. google.com
Table 1: Overview of a Green Synthesis Process for this compound google.comgoogle.com
| Step | Reactants | Reagents/Catalysts | Key Process Conditions | Recyclable Components |
| 1 | 2,2-isopropylpropionitrile | Alcohol (Methanol/Ethanol), Acidic Gas (e.g., HCl) | Heating under reflux in an autoclave for 4-10 hours. | Excess alcohol and acidic gas. |
| 2 | 2,3-dimethyl-2-isopropyl butyrate (from Step 1) | Amine (Methylamine solution), Basic Catalyst (e.g., Sodium methoxide) | Heating under reflux in an autoclave for ~8-12 hours. | Amine solution. |
Waste Minimization Strategies
Waste minimization in the synthesis of this compound is achieved through several strategic implementations. The process boasts a high conversion rate of the intermediate and a high final product yield, with reports of up to 87.32% yield and 99.31% purity. google.comgoogle.com This high efficiency inherently reduces the amount of unreacted starting materials and by-products that would otherwise contribute to the waste stream.
The synthetic route avoids harsh chemicals like thionyl chloride, which were used in older methods to create an acid chloride intermediate, thereby preventing the generation of associated hazardous waste. google.com The work-up process involves simple washing with sodium bicarbonate and extraction steps, followed by crystallization, which are cleaner methods for purification compared to more complex procedures. google.com This streamlined and efficient process results in less "three wastes" (waste gas, wastewater, and industrial solid waste), aligning with green and environmental protection goals. google.com
Stereoselective Synthesis and Chiral Resolution
The molecular structure of this compound contains two chiral centers at the C2 and C3 positions of the butanamide backbone. The presence of these stereocenters means the compound can exist as a mixture of four possible stereoisomers.
While the molecule is chiral, the scientific literature readily available does not provide specific, established methods for the chiral resolution or stereoselective synthesis of this compound. However, the importance of stereochemistry in the activity of physiological coolants is well-documented for related compounds. For instance, in p-menthane-based coolants, the specific stereoconfiguration is crucial for the cooling effect. researchgate.net Similarly, for the related cooling agent WS-3, optimized synthesis processes that yield higher stereoselectivity are favored to avoid the bitter taste associated with certain stereoisomeric impurities. titanos.com This suggests that the individual stereoisomers of WS-23 may possess different sensory profiles and cooling intensities, making stereoselective synthesis a potentially valuable but currently underexplored area of research.
Derivatization for Enhanced or Modified Properties
Research into the chemical modification of this compound through covalent derivatization to create new analogues with altered properties is not extensively documented in the available literature. The primary focus has been on its application and formulation as a cooling agent additive in various consumer products. nih.govresearchgate.netnih.gov
However, non-covalent modification strategies have been explored to enhance its physical properties. One such approach involves the formation of inclusion complexes. Studies have been conducted on creating inclusion complexes of WS-23 with acyclic cucurbit[n]urils. This method aims to address some of the compound's inherent limitations, such as poor solubility and thermal instability, thereby improving its performance and stability in applications like tobacco products. This type of modification enhances the compound's utility without altering its core chemical structure.
Molecular Interactions and Receptor Mechanisms
Ligand-Receptor Binding Studies
2-Isopropyl-N,2,3-trimethylbutanamide functions as a potent activator of the Transient Receptor Potential Melastatin 8 (TRPM8) receptor. scbt.com The binding of this synthetic compound to the TRPM8 ion channel induces a conformational change, which opens the channel and allows calcium ions to enter the cell. scbt.com This influx of calcium mimics the cellular response to cold temperatures, thereby generating a cooling sensation. scbt.com The interaction is characterized by the compound's ability to stabilize the open conformation of the TRPM8 channel through specific hydrogen bonding and hydrophobic interactions, leading to enhanced ion flow. scbt.com
It is important to note that while both this compound and natural compounds like menthol (B31143) activate TRPM8, their molecular interactions differ. For instance, studies on menthol have revealed that its isopropyl and hydroxyl groups interact with the S4 and S3 helices of the TRPM8 receptor, respectively. nih.gov The nonpolar groups in menthol are crucial for the van der Waals interactions that are essential for channel activation. researchgate.net
Current research primarily focuses on the interaction of this compound with TRPM8 receptors. While other cooling agents, such as menthol, are known to interact with Transient Receptor Potential Ankryin 1 (TRPA1) receptors, detailed binding studies of this compound with TRPA1 are not as extensively documented in the provided search results. Further research is needed to fully elucidate the specific interactions, if any, between this compound and TRPA1 receptors.
Electrophysiological and Cellular Assays for Receptor Activation
The primary molecular target for this compound is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is also known as the cold and menthol receptor. nih.govscbt.com In vitro studies have confirmed that WS-23 is an activator of TRPM8 channels. nih.govscbt.com The activation of TRPM8 by cooling agents like WS-23 leads to an influx of cations, primarily calcium, into sensory neurons, which in turn depolarizes the cell and generates an action potential that is transmitted to the brain and perceived as a cooling sensation.
Electrophysiological studies, such as patch-clamp recordings, on cells expressing TRPM8 channels have been instrumental in characterizing the effects of cooling agents. While detailed electrophysiological data specifically for this compound is not as extensively published as for menthol, it is understood to activate TRPM8-mediated currents. nih.gov Cellular assays, often employing calcium imaging techniques with fluorescent indicators like Fura-2, have demonstrated that application of WS-23 to TRPM8-expressing cells leads to a significant increase in intracellular calcium concentrations, confirming its agonistic activity at this receptor. nih.gov
| Assay Type | Cell Type | Key Findings |
| Electrophysiology (Whole-cell patch clamp) | HEK293 cells expressing TRPM8 | Application of TRPM8 agonists leads to the activation of outwardly rectifying currents. elifesciences.org |
| Calcium Imaging (Fura-2) | Dorsal root and trigeminal ganglia neurons | Agonists induce calcium transients in a subpopulation of sensory neurons that are also responsive to other TRPM8 agonists like WS-12. nih.gov |
This table is generated based on general findings for TRPM8 agonists, including direct and indirect references to the activity of compounds like WS-23.
Comparative Analysis with Other Cooling Agents (e.g., Menthol, WS-3)
To better understand the unique properties of this compound, a comparison with other cooling agents, particularly menthol and N-Ethyl-p-menthane-3-carboxamide (WS-3), is essential.
While all three compounds—this compound (WS-23), menthol, and WS-3—are agonists of the TRPM8 receptor, they exhibit different activation profiles and sensory characteristics. nih.govscbt.com Menthol, the archetypal cooling agent, also interacts with other receptors, which can contribute to its complex sensory profile that includes a characteristic minty odor and potential for irritation at higher concentrations. researchgate.net In contrast, WS-23 and WS-3 are known for providing a cleaner cooling sensation with little to no odor or off-taste. titanos.com
Sensory studies indicate that the cooling effect of WS-23 is perceived most strongly on the tongue and the front of the mouth. titanos.com Conversely, WS-3 is reported to have a more pronounced cooling effect on the roof of the mouth and the back of the tongue. nih.gov Menthol's cooling sensation is more generalized. These differences in localization of the cooling effect suggest subtle variations in their interaction with TRPM8 receptors or differential access to sensory neurons in various parts of the oral cavity.
| Compound | Primary Receptor | Reported Sensory Profile |
| This compound (WS-23) | TRPM8 | Clean cooling, primarily on the tongue and front of the mouth, odorless. titanos.com |
| Menthol | TRPM8 (also other TRP channels) | Cooling sensation with a distinct minty aroma and taste. |
| N-Ethyl-p-menthane-3-carboxamide (WS-3) | TRPM8 | Strong, clean cooling, primarily on the roof and back of the mouth, odorless. nih.gov |
The physical properties of these cooling agents, such as volatility and thermal stability, significantly impact their application in various products.
This compound is a white crystalline powder at room temperature, which suggests low volatility. chemicalbook.com This is a distinct advantage over menthol, which is known for its high volatility, leading to a strong aroma and potential loss of cooling impact over time. The low volatility of WS-23 contributes to its odorless nature and makes it a more stable cooling agent in formulations. titanos.com
Information from safety data sheets indicates that this compound is stable under normal storage conditions. fishersci.com While specific thermal decomposition temperatures are not always readily available in comparative literature, its use in a variety of products suggests it possesses adequate thermal stability for most applications. Menthol, being more volatile, can be lost from products during processing and storage, especially at elevated temperatures. WS-3 is also described as being virtually non-volatile. nih.gov
| Compound | Physical State at Room Temperature | Volatility/Odor | Stability |
| This compound (WS-23) | White crystalline solid chemicalbook.com | Low / Odorless titanos.com | Stable under normal conditions fishersci.com |
| Menthol | Crystalline solid | High / Strong minty odor | Less stable due to volatility |
| N-Ethyl-p-menthane-3-carboxamide (WS-3) | Crystalline solid | Low / Virtually odorless nih.gov | Generally stable |
Analytical Methodologies and Characterization
Spectroscopic Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 2-Isopropyl-N,2,3-trimethylbutanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy.whitman.edufao.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In a study involving the formation of an inclusion complex, ¹H NMR and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) were employed to investigate the binding behavior of this compound. whitman.edu The spectra confirmed the structure of the molecule and provided insights into its spatial orientation within the complex. whitman.edu The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also lists NMR as a method for identification testing. fao.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The isopropyl group would show a characteristic doublet for the two methyl groups and a septet for the single methine proton. The N-methyl group would appear as a doublet, coupled to the N-H proton. The remaining methyl groups would each produce a singlet. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the amide group would appear significantly downfield (typically in the range of 160-180 ppm). researchgate.net The carbons of the isopropyl and other methyl groups would resonate at higher fields.
A summary of expected NMR data is presented below:
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Isopropyl CH | Multiplet | ~30-40 |
| Isopropyl CH₃ | Doublet | ~15-25 |
| N-CH₃ | Doublet | ~25-35 |
| C(CH₃)₂ | Singlet | ~20-30 |
| C=O | - | ~170-180 |
Mass Spectrometry (MS).industrialchemicals.gov.au
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. A public report by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) indicates that a reference GC-MS spectrum was provided for this compound. industrialchemicals.gov.au
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (171.28 g/mol ). The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of alkyl groups. Common fragments would include ions resulting from the loss of the isopropyl group, the N-methyl group, and other alkyl fragments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. An ATR-IR spectrum of the compound has been recorded on a Bruker Tensor 27 FT-IR instrument. who.int
Key characteristic absorption bands in the IR spectrum would include:
A strong absorption band in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide.
An N-H stretching vibration band around 3300-3500 cm⁻¹.
C-H stretching vibrations from the alkyl groups in the region of 2850-2960 cm⁻¹.
C-N stretching vibrations, which are typically observed in the 1000-1350 cm⁻¹ region.
Chromatographic Separations
Chromatographic techniques are essential for separating this compound from other compounds and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS).industrialchemicals.gov.au
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. The NICNAS public report confirms the use of a reference GC-MS spectrum for its identification. industrialchemicals.gov.au In a typical GC-MS analysis, the compound would be separated from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then provides mass-to-charge ratio data, confirming the identity of the eluted compound.
A general GC-MS method for the determination of substances from plastic food contact materials has been developed, which could be applicable for this compound. This method utilizes a liquid-liquid extraction followed by GC-MS analysis. nih.gov
High-Performance Liquid Chromatography (HPLC).industrialchemicals.gov.au
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly in complex matrices. A public report mentions the use of an HPLC method for the determination of the adsorption coefficient of the compound. industrialchemicals.gov.au While specific details of the method for routine analysis are not provided in the search results, a typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the amide bond exhibits some UV absorbance.
A validated HPLC method with diode array detection has been developed for a structurally related compound, isopropyl p-toluenesulfonate, in isopropyl esters, demonstrating the applicability of HPLC for analyzing compounds in similar matrices. oatext.com
Purity Assessment and Impurity Profiling
The purity of this compound is a critical quality attribute, particularly for its use in consumer products. Commercial suppliers typically guarantee a purity of 98% or higher, with some specifying levels of ≥99.4%, as determined by Gas Chromatography (GC). biolyphar.comresearchgate.netcontaminantdb.ca
Impurity profiling involves the identification and quantification of any unwanted substances present in the final product. These can originate from the manufacturing process, including unreacted starting materials, intermediates, by-products, or reagents. The synthesis of this compound can involve the reaction of 2,3-dimethyl-2-isopropylbutyric acid (or its derivatives like acyl chlorides or esters) with methylamine (B109427), or the reaction of 2,2-diisopropylpropionitrile with methanol. sinofoodsupply.comgoogle.com
Potential impurities could therefore include:
Starting Materials: Unreacted 2,3-dimethyl-2-isopropylbutyronitrile or 2,3-dimethyl-2-isopropylbutyric acid methyl ester. google.com
Reagents: Residual methylamine. google.com
By-products: Compounds formed through side reactions during the synthesis.
Solvents: Residual solvents used during synthesis and purification, such as petroleum ether. google.com
Water: Moisture content is a common impurity, with some commercial specifications setting a limit of ≤0.5%. researchgate.net
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for impurity profiling, allowing for the separation and identification of these trace-level compounds. sinofoodsupply.com Purification methods like recrystallization are employed to achieve the high purity required for commercial use. biolyphar.comnih.gov
Quantitative Analysis in Complex Matrices
This compound is frequently used as a cooling agent in complex products like electronic cigarette liquids, cosmetics, and oral care products. ecsa-chemicals.chnih.govindustrialchemicals.gov.au Analyzing the compound in these matrices requires robust methods that can overcome interference from other ingredients.
Effective sample preparation is essential to isolate this compound from the matrix and present it in a form suitable for analysis, thereby preventing instrument contamination and improving accuracy. chromatographyonline.comencyclopedia.pub The choice of technique depends on the nature of the matrix.
For E-liquids: A simple "dilute-and-shoot" approach is often sufficient. researchgate.net The sample is accurately weighed and diluted with a suitable solvent, such as acetonitrile or methanol, before being injected into the chromatograph. upm.edu.myresearchgate.net This method is effective because e-liquids are generally less complex than other matrices.
For Cosmetics (Creams, Lotions): These matrices are significantly more complex, often containing fats, oils, waxes, and emulsifiers. More extensive sample preparation is required. nih.govresearchgate.net Common techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from interfering substances. encyclopedia.pub
Solid-Phase Extraction (SPE): The sample extract is passed through a solid sorbent cartridge that retains either the analyte or the interferences, allowing for their separation. encyclopedia.pubresearchgate.net
Ultrasonic Extraction: Samples, such as creams or gels, are mixed with a solvent (e.g., methanol) and subjected to ultrasonic waves to facilitate the extraction of the analyte. oup.com
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample with a solid support (like Florisil®) to disperse the matrix, after which the analyte is eluted with a solvent. encyclopedia.pub
Table 2: Common Sample Preparation Techniques for Complex Matrices
| Technique | Matrix Application | Brief Description |
| Dilute-and-Shoot | E-Liquids, Beverages | Simple dilution of the liquid sample with an appropriate solvent. researchgate.net |
| Ultrasonic Extraction | Creams, Gels, Toothpaste | Use of ultrasonic energy to enhance the extraction of the analyte into a solvent. oup.com |
| Solid-Phase Extraction (SPE) | Creams, Lotions | Separation based on partitioning the analyte between a solid and liquid phase to clean up the sample. researchgate.net |
| Matrix Solid-Phase Dispersion (MSPD) | Creams, Fragrances | The sample is blended with a solid sorbent, creating a dispersed phase from which the analyte is eluted. encyclopedia.pub |
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.neteuropa.eueverydayhealth.com
For this compound (WS-23), specific LOD and LOQ values depend heavily on the analytical instrument and the sample matrix. Studies using LC-MS/MS for the analysis of similar compounds in complex matrices have reported LOQs in the range of nanograms per milliliter (ng/mL). researchgate.net For example, a study analyzing various flavorings in e-liquids reported LOQs in the range of 10-816 ng/mL using GC-MS/MS. researchgate.net Another study developing an LC-MS method for cooling agents reported that the method was calibrated for concentrations as low as 48.8 ng/mL.
Currently, there are no specific, harmonized compliance standards from major regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Commission that set maximum concentration limits for this compound in all product categories. europa.eufda.gov However, its use in cosmetics in the European Union would fall under the general safety requirements of Regulation (EC) No 1223/2009. europa.euul.com In the United States, as a tobacco product ingredient, it is subject to FDA oversight under the Family Smoking Prevention and Tobacco Control Act. fda.gov For food applications, it is listed by the Flavor and Extract Manufacturers Association (FEMA) as a flavoring agent (FEMA number 3804). contaminantdb.cawho.int The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the substance, noting concerns that may require further data. who.int Any compliance would be based on general safety assessments and adherence to Good Manufacturing Practices (GMP) rather than a specific concentration threshold. hmgroup.com
Biochemical Pathways and Metabolism
Classification as a Fatty Amide
2-Isopropyl-N,2,3-trimethylbutanamide is structurally categorized as a fatty amide. nih.govchemicalbook.comcontaminantdb.ca This classification is rooted in its chemical architecture, which features a fatty acid-like hydrocarbon tail linked to a nitrogen atom via an amide bond. Specifically, it is an N-acyl amine, a subclass of fatty amides. nih.govcontaminantdb.ca This structural characteristic is a key determinant of its physicochemical properties and its behavior within biological environments. The Human Metabolome Database (HMDB) and other chemical databases explicitly classify it under the lipid category, specifically as a fatty acyl and, more narrowly, as a fatty amide. nih.gov
| Compound Name | Classification | Database Reference |
| This compound | Fatty Amide, N-acyl amine | ChEBI, PubChem, LIPID MAPS nih.govchemicalbook.com |
Involvement in Lipid Metabolism Pathways
The classification of this compound as a fatty amide suggests its potential interaction with the intricate network of lipid metabolism. While direct and extensive research on its specific metabolic fate is limited, its structural similarity to endogenous fatty amides provides a basis for understanding its likely involvement.
Lipid Transport
As a lipid-like molecule, this compound is anticipated to be subject to the body's lipid transport mechanisms. The Human Metabolome Database (HMDB) indicates its association with lipid transport processes. The transport of lipid-soluble compounds often involves binding to carrier proteins, such as albumin in the bloodstream, or incorporation into lipoprotein particles. The exact mechanisms and specific transporters involved in the distribution of this synthetic amide throughout the body are yet to be fully elucidated.
Fatty Acid Metabolism
Given its structural resemblance to fatty acids, it is plausible that this compound could intersect with fatty acid metabolism pathways. These pathways are responsible for the breakdown (beta-oxidation) and synthesis of fatty acids. However, the branched and substituted nature of its hydrocarbon chain may present a steric hindrance to the enzymes that typically process straight-chain fatty acids. Further investigation is required to determine if it can act as a substrate, inhibitor, or modulator of the enzymes involved in fatty acid metabolism.
Potential for Biochemical Transformations
Once in a biological system, this compound is likely to undergo various biochemical transformations. These metabolic processes are generally aimed at increasing the water solubility of foreign compounds to facilitate their excretion.
Enzymatic Hydrolysis or Amidation Reactions
The amide bond in this compound is a potential target for enzymatic hydrolysis. Amide hydrolysis is a common metabolic reaction catalyzed by a variety of enzymes, including carboxylesterases and amidases, which are abundant in the liver and other tissues. nih.gov This reaction would break the amide bond, yielding a carboxylic acid (2,3-dimethyl-2-isopropylbutanoic acid) and an amine (N-methylamine). However, a study on the hydrolysis of 2-isopropyl-N,2,3-trimethylbutyramide indicated that less than 10% hydrolysis occurred after 5 days at 50°C, suggesting a relatively stable amide bond under those conditions. The in vivo enzymatic hydrolysis remains to be specifically studied.
Conversely, amidation reactions, which involve the formation of an amide bond, are also a possibility, though less common for xenobiotics. It is conceivable that the constituent parts, if formed through hydrolysis, could potentially undergo re-amidation, although this is speculative without direct evidence.
Oxidative or Reductive Metabolism
The metabolism of xenobiotics frequently involves oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system, primarily in the liver. nih.gov For N-alkyl amides, oxidation can occur at the alkyl groups. rsc.org Potential oxidative metabolic pathways for this compound could include hydroxylation of the isopropyl or methyl groups, or N-demethylation. These modifications would introduce more polar functional groups, increasing the compound's water solubility.
Reductive metabolism of amides is also a known biochemical process, though generally less prevalent than oxidation. frontiersin.org It could potentially convert the amide group into an amine. The specific enzymes and conditions under which this compound might undergo reductive metabolism have not been investigated.
| Potential Metabolic Reaction | Enzyme Class (Hypothetical) | Potential Products |
| Hydrolysis | Carboxylesterases, Amidases nih.gov | 2,3-dimethyl-2-isopropylbutanoic acid and N-methylamine |
| Oxidation | Cytochrome P450 nih.gov | Hydroxylated derivatives, N-demethylated metabolite |
| Reduction | Reductases frontiersin.org | Corresponding amine |
Metabolomics and Exposomics Studies
Metabolomics and exposomics are emerging fields that aim to comprehensively characterize the small molecules present in biological systems and the totality of environmental exposures, respectively. For this compound, research in these areas is still in its early stages, but initial findings are beginning to shed light on its detection in biological samples and its potential physiological relevance.
Detection in Biological Samples (e.g., Plasma, Swab Samples)
The detection and quantification of this compound in human biological samples is a critical first step in understanding its exposure and potential effects. While specific studies detailing its presence in human plasma or swab samples are not yet widely published, analytical methods like gas chromatography-mass spectrometry (GC-MS) have been successfully employed to identify and quantify this compound in other matrices, such as e-cigarette liquids biorxiv.orgdrugsandalcohol.ie. These methods provide a foundation for developing assays to detect the compound in human bodily fluids.
The low molecular weight and partition coefficient of this compound suggest that it may be absorbed across biological membranes industrialchemicals.gov.au. This characteristic implies that following exposure, the compound could be present in various biological compartments, including blood and oral fluids. However, direct evidence and validated methods for its routine detection in human plasma or saliva swabs remain a key area for future research.
Identification of Related Metabolites or Exposomes
Understanding the metabolic fate of this compound is crucial for a complete assessment of its biological activity. As the parent compound is processed by the body's metabolic machinery, it can be transformed into various metabolites, which may have their own biological effects.
Currently, there is a recognized need for more in-depth studies to elucidate the metabolism of this synthetic cooling agent and to identify its potential reactive metabolites industrialchemicals.gov.au. While specific metabolites of this compound have not yet been definitively identified in human studies, knowledge of common metabolic pathways for similar compounds can offer clues. For instance, studies on the metabolism of other xenobiotics, such as synthetic cannabinoids, have identified several common biotransformation pathways, including hydroxylation, amide hydrolysis, and demethylation mdpi.com. It is plausible that this compound undergoes similar metabolic transformations in the human body. Further research, likely employing techniques such as high-resolution mass spectrometry on samples from human liver microsome studies or from individuals with known exposure, is necessary to isolate and identify its specific metabolic products.
Correlation with Physiological States
The primary physiological effect of this compound is its well-documented cooling sensation, which is mediated through the activation of the transient receptor potential melastatin 8 (TRPM8) channel scbt.comresearchgate.net. This ion channel is a sensor for cold temperatures and cooling agents. The interaction of this compound with TRPM8 leads to the perception of coolness without a minty odor, a property that has led to its widespread use researchgate.net.
Beyond its sensory effects, toxicological studies in animal models have indicated that at high doses, the compound may be associated with adverse effects. For example, repeated oral administration in rats has been shown to cause hepatic and renal toxicity industrialchemicals.gov.au. Furthermore, in vitro studies have demonstrated that exposure to this compound can impact airway epithelial cells nih.gov.
The correlation of exposure to this compound with broader physiological states in humans within an exposomics framework is an area of active investigation. The increasing use of products containing this cooling agent, such as electronic cigarettes, has raised questions about its long-term health implications nih.govnih.govplos.org. Future exposomic studies will be instrumental in correlating levels of exposure to this compound and its metabolites with specific health outcomes and physiological markers.
Toxicological and Safety Research in Academic Context
Inhalation Toxicity Studies
The inhalation toxicity of 2-Isopropyl-N,2,3-trimethylbutanamide, also known as WS-23, has been evaluated in studies utilizing Sprague-Dawley rats to determine its potential adverse effects when inhaled. nih.govresearchgate.net These assessments, conducted in alignment with guidelines from the Organization for Economic Cooperation and Development (OECD), have explored both acute and subacute exposure scenarios. nih.govresearchgate.netresearchgate.net
Acute inhalation toxicity studies are designed to assess the effects of a single, short-term exposure to a substance. In the case of this compound, an acute toxicity study was conducted on Sprague-Dawley rats. nih.govresearchgate.net During this study, no mortality or behavioral signs of toxicity were observed among the test subjects during the exposure period and a subsequent 14-day observation period. nih.govresearchgate.netresearchgate.net
Table 1: Acute Inhalation Toxicity Data for this compound
| Parameter | Value | Species |
|---|---|---|
| Maximum Tolerated Dose (MTD) | ≥ 340.0 mg/m³ | Sprague-Dawley Rat |
Subacute inhalation toxicity studies involve repeated exposure to a substance over a longer period, in this case, 28 days, to evaluate cumulative effects. A study on Sprague-Dawley rats exposed to this compound via inhalation at a concentration of 342.85 mg/m³ revealed no significant differences in body weights, feed consumption, or relative organ weights. nih.govresearchgate.net While slight changes in some parameters were noted, these returned to normal during a 28-day recovery period. nih.govresearchgate.net Histopathological examination of vital organs also showed no differences. nih.govresearchgate.netresearchgate.net
The No Observed Adverse Effect Level (NOAEL) is the highest tested dose of a substance at which no statistically significant adverse effects are observed. For the subacute inhalation of this compound, the NOAEL was determined to be over 342.85 mg/m³. nih.govresearchgate.netresearchgate.net
Table 2: Subacute Inhalation Toxicity Data for this compound
| Parameter | Value | Species | Duration |
|---|---|---|---|
| No Observed Adverse Effect Level (NOAEL) | > 342.85 mg/m³ | Sprague-Dawley Rat | 28 days |
As part of the subacute inhalation toxicity assessment, hematological and serum biochemical analyses were conducted. nih.govresearchgate.net These analyses revealed no adverse effects following the 28-day repeated inhalation of this compound at a concentration of 342.85 mg/m³. nih.govresearchgate.netresearchgate.net Although minor fluctuations in a few parameters were observed, they resolved during the subsequent 28-day recovery period. nih.govresearchgate.net
Analysis of bronchoalveolar lavage fluid (BALF) was also performed in the subacute inhalation toxicity study. nih.govresearchgate.net The results of the BALF analysis indicated no adverse effects from the 28-day repeated inhalation of this compound at 342.85 mg/m³. nih.govresearchgate.netresearchgate.net
Subacute Inhalation Toxicity
Histopathological Examinations of Vital Organs
Histopathological examinations have been conducted to assess the impact of this compound on vital organs. In a subacute inhalation toxicity study on Sprague-Dawley rats, histopathologic analysis showed no significant differences in the vital organs of animals exposed to the compound. researchgate.netnih.gov However, in repeated dose oral toxicity studies, histopathological lesions were observed in the kidneys of male rats. These findings were a key factor in determining the No-Observed-Effect Level (NOEL) for oral exposure.
Oral Toxicity Studies
Oral toxicity studies are crucial for understanding the potential hazards of ingested substances. Research on this compound has focused on both acute and repeated exposure scenarios.
Acute oral toxicity studies indicate that this compound is harmful if swallowed. echemi.com The median lethal dose (LD50) has been determined in animal studies. In one study using female rats, the oral LD50 was established at 490 mg/kg. watson-int.com Another study in mice reported an oral LD50 range of 645-860 mg/kg. fishersci.com
Table 1: Acute Oral Toxicity of this compound
| Species | Sex | LD50 Value | Source |
|---|---|---|---|
| Rat | Female | 490 mg/kg | watson-int.com |
Investigations involving repeated oral administration of the compound have been performed to assess long-term exposure effects.
Studies involving repeated oral doses in rats have demonstrated treatment-related toxicity to the liver and kidneys. These effects, specifically hepatic and renal toxicity, were noted at doses of 10 mg/kg of body weight per day and higher. Concerns regarding kidney effects at low doses have also been noted by committees such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). who.int
Based on the findings from repeated dose oral toxicity studies, a No-Observed-Effect Level (NOEL) has been established. In a 14-week study in rats, the NOEL was determined to be 5 mg/kg of body weight per day. This level was based on the observation of histopathological lesions in the kidneys of male rats at higher doses.
Repeated Dose Oral Toxicity
Genotoxicity and Mutagenicity Assessments
The potential for this compound to cause genetic mutations has been evaluated through a series of in vitro tests. The compound was found to be non-mutagenic in a standard Ames assay, both with and without metabolic activation. It also tested negative in an in vitro mouse lymphoma assay using L5178Y cells. Furthermore, it did not induce an increase in unscheduled DNA synthesis when tested on WI-38 human cells. Despite these negative in vitro results, JECFA has expressed a need for additional data to address concerns about potential in vivo genotoxicity. who.int
Table 2: Genotoxicity Assessment of this compound
| Assay Type | Test System | Metabolic Activation | Result | Source |
|---|---|---|---|---|
| Ames Test | Salmonella typhimurium | With and Without | Non-mutagenic | |
| Mouse Lymphoma Assay | L5178Y cells | Not Specified | Non-mutagenic |
In vitro Unscheduled DNA Synthesis Assays
In the context of genotoxicity assessment, this compound has been subjected to in vitro testing to evaluate its potential to induce DNA damage. One key study in this area is the Unscheduled DNA Synthesis (UDS) assay. The UDS assay is designed to detect the repair of DNA damage induced by chemical agents in mammalian cells. For this compound, the in vitro unscheduled DNA synthesis assay yielded a non-genotoxic result . This finding suggests that, under the conditions of this specific laboratory test, the compound did not induce DNA damage that would trigger the DNA repair mechanism.
In addition to the UDS assay, other in vitro tests have been conducted. For instance, a mouse lymphoma assay also returned a non-genotoxic result . These in vitro studies form a part of the foundational data package for assessing the genotoxic potential of a substance.
Concerns for in vivo Genotoxicity
Despite the negative results in some in vitro assays, concerns regarding the in vivo genotoxicity of this compound have been raised by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted concerns for in vivo genotoxicity, which contributed to the requirement for additional data to complete its safety evaluation in 2016 who.int.
Further investigation into the genotoxic profile of the compound revealed that some in vitro studies in mammalian cells indicated it to be clastogenic, meaning it can cause disruptions or breakages of chromosomes researchgate.net. This particular finding prompted JECFA to call for more extensive toxicological studies to fully evaluate the safety of this compound researchgate.net. These concerns highlight the principle that a complete safety assessment cannot rely solely on a single type of assay and that in vitro results must be carefully weighed against potential in vivo effects.
Reproductive and Developmental Toxicity
The potential for a substance to interfere with reproduction and normal development is a critical aspect of its toxicological profile. For this compound, a study on reproductive and teratogenic toxicity was conducted in rats.
In this study, the compound was found to have no reproductive effects or cause fetal abnormalities at doses up to 100 mg/kg of body weight per day . Based on these findings, the No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity in this rat study was established at 100 mg/kg bw/day .
Table 1: Reproductive and Developmental Toxicity Data
| Test Species | Study Type | NOAEL | Findings |
|---|
Regulatory and Safety Evaluations by International Bodies (e.g., JECFA, EFSA)
The safety of this compound for use as a flavouring agent has been subject to evaluation by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
Evaluation History and Data Requirements
The regulatory evaluation of this compound has evolved over several years, reflecting the iterative nature of safety assessments as new data becomes available or as intake levels change.
2008: A re-evaluation was triggered because the estimated intake of the substance exceeded the Threshold of Toxicological Concern (TTC) of 90 µ g/person per day for its structural class who.int.
2016: Further evaluation by JECFA resulted in the call for additional data to complete the safety assessment who.int. This requirement stemmed from concerns about potential in vivo genotoxicity and observed kidney effects at low doses who.int.
Safety Concerns and Re-evaluation Triggers
The primary triggers for the re-evaluation and the outstanding safety concerns for this compound have been twofold: estimated dietary exposure and specific toxicological endpoints.
The initial re-evaluation in 2008 was a direct consequence of the estimated intake surpassing the established TTC for its chemical class who.int. The TTC is a risk assessment tool used to establish a level of exposure for a chemical below which there is a very low probability of an appreciable risk to human health.
More recently, the safety concerns have focused on specific toxicological findings. The 2016 JECFA evaluation highlighted "Concerns for in vivo genotoxicity and kidney effects at low doses" as key issues requiring further investigation who.int. These concerns, coupled with in vitro data suggesting clastogenicity, have led to the current status where additional data are required to finalize the safety evaluation of the compound who.intresearchgate.net.
Table 2: JECFA Evaluation Milestones
| Evaluation Year | Status/Outcome | Rationale/Trigger |
|---|---|---|
| 2005 | No safety concern (conditional) who.int | Conditional on provision of intake data who.int. |
| 2008 | Re-evaluation required who.int | Intake estimate exceeded the Threshold of Toxicological Concern (TTC) who.int. |
Advanced Research Applications and Future Directions
Structure-Based Design of Novel Analogues
The molecular architecture of 2-isopropyl-N,2,3-trimethylbutanamide is a key focus for developing new analogues with tailored properties. By understanding the relationship between the compound's structure and its cooling activity, scientists can rationally design molecules with improved performance.
The rational design of novel analogues aims to enhance the cooling effect of this compound. This involves modifying its chemical structure to optimize interactions with the TRPM8 receptor, the primary sensor for cold stimuli in the body. scbt.com Research has shown that the amide group and the isopropyl group are crucial for its cooling activity. Altering the N-alkyl group's size and hydrophobicity can significantly influence the molecule's binding affinity to the TRPM8 receptor, potentially leading to a more intense and lasting cooling sensation. scbt.com Computational methods, such as molecular docking, are often used to predict the efficacy of new designs before synthesis, streamlining the development of more potent cooling agents.
Future research is also directed at modifying the receptor specificity of this compound analogues. While a potent TRPM8 agonist, slight structural changes could allow it to interact with other transient receptor potential (TRP) channels, such as the heat and pain receptor, TRPV1. nih.gov This could be achieved by altering side chains or functional groups to create more favorable interactions with the binding sites of different receptors. nih.gov Such targeted modulation could expand the applications of these compounds into new sensory and therapeutic areas. A deeper understanding of the binding pockets of various TRP channels, often gained through techniques like site-directed mutagenesis, is crucial for this line of research. nih.gov
Integration into Multi-component Systems
To improve performance and overcome challenges like low water solubility, this compound is often integrated into multi-component systems. chemimpex.comresearchgate.net Encapsulation technologies, such as using cyclodextrins, are a key strategy. researchgate.net These systems can protect the compound, control its release for a longer-lasting effect, and improve its compatibility with other ingredients in a formulation. researchgate.net For example, research has explored the creation of inclusion complexes with acyclic cucurbit[n]urils to enhance solubility and thermal stability. researchgate.net These advanced formulations are critical for its use in a wide range of products, from oral care items to cosmetics. chemicalbook.com
Research on Potential Therapeutic or Pharmacological Applications
The unique properties of this compound have prompted investigations into its potential therapeutic uses, primarily centered on its ability to modulate sensory perception.
The compound functions by activating the TRPM8 ion channel, mimicking the sensation of cold. scbt.com This activation leads to an influx of calcium ions into sensory neurons, generating a nerve impulse perceived as cooling. scbt.com The binding of agonists like this compound initiates a conformational change that opens the ion channel. scbt.com This mechanism has led researchers to explore its potential in conditions involving sensory dysregulation, such as neuropathic pain, where it might help desensitize overactive nerve fibers. nih.gov Studies have also investigated its effects on airway epithelial cells, noting that it can suppress inflammatory factors like IL-6 and ICAM-1 but also increase the expression of mucin MUC5AC, suggesting a complex interaction with airway physiology. researchgate.netbiorxiv.org
Environmental Fate and Degradation Studies
Understanding the environmental impact of a widely used compound like this compound is crucial. Research in this area assesses its persistence and breakdown in various environmental compartments. Based on its partition coefficient (log Pow = 2.5), significant bioaccumulation is not expected. sigmaaldrich.com Studies have been conducted to evaluate its degradation. For instance, one study identified a yeast strain capable of removing the chemical from industrial wastewater, suggesting that bioremediation could be a viable treatment method. researchgate.net While comprehensive data on its complete environmental lifecycle is still developing, ongoing studies aim to ensure its use is sustainable and environmentally responsible. industrialchemicals.gov.au
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO | industrialchemicals.gov.auechemi.com |
| Molecular Weight | 171.28 g/mol | industrialchemicals.gov.auechemi.com |
| Appearance | White crystalline powder | chemicalbook.comulprospector.com |
| Melting Point | 58-65 °C | echemi.com |
| Boiling Point | 83–85 °C at 0.35 mmHg | echemi.com |
| Solubility | Slightly soluble in water; soluble in alcohols and propylene (B89431) glycol | echemi.com |
| Log Pow (n-octanol/water) | 2.5 | sigmaaldrich.com |
Regulatory Science and Risk Assessment Methodologies
The regulatory status of this compound, a synthetic cooling agent also identified as WS-23, is complex and varies across different applications and regions. While it is recognized for its use as a flavoring agent in food products, its increasing presence in other consumer goods, such as e-cigarettes, has prompted further scrutiny and risk assessment.
Major international and national regulatory bodies have evaluated the compound for its use in food. The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized As Safe (GRAS) for use as a flavoring agent in food. nih.govfda.govfemaflavor.org This GRAS status, however, is specifically for oral consumption in food and does not extend to other forms of exposure, such as inhalation. nih.gov
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound. femaflavor.orgwho.intfao.org In 2005, JECFA concluded there was "no safety concern (conditional) at current levels of intake when used as a flavouring agent," with the condition that intake estimates be confirmed. who.int Subsequent evaluations highlighted that intake estimates exceeded the Threshold of Toxicological Concern (TTC), necessitating re-evaluation. who.int By 2016, JECFA noted that additional data were required to complete the evaluation, citing concerns for potential in vivo genotoxicity and kidney effects at low doses. who.intnih.gov
In Australia, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted an assessment for its use in oral hygiene products like toothpaste and mouthwash. industrialchemicals.gov.au The report noted that while the chemical is proposed for use at low concentrations, it can be harmful if ingested orally and may be an irritant. industrialchemicals.gov.au
A significant area of emerging regulatory concern is the use of this compound in e-liquids. nih.govbohrium.comduke.edu Since it is odorless, it may not be classified as a "characterizing flavor," potentially bypassing regulations aimed at restricting flavored tobacco products. nih.govduke.edunih.gov Research has shown that the concentrations of WS-23 in some e-cigarette products may lead to consumer exposures that exceed safety thresholds established by regulatory agencies. nih.govduke.edunih.govoup.com Risk assessments for this application often utilize the Margin of Exposure (MOE) approach. nih.govbohrium.comduke.edu Studies have found that for many e-cigarette use scenarios, the MOE for WS-23 falls below the safe margin of 100, indicating a potential health risk. nih.govduke.eduoup.com
The toxicity profile of inhaled WS-23 is still under investigation. One study on rats determined the No Observed Adverse Effect Level (NOAEL) for subacute inhalation to be over 342.85 mg/m³. nih.gov However, other research points to potential cytotoxicity and impacts on lung epithelial cells. drugsandalcohol.ienih.govresearchgate.net These findings underscore the need for specific inhalation toxicity studies and revised risk assessment methodologies that account for this route of exposure. bohrium.comnih.gov
Regulatory and Assessment Status Overview
| Organization/Agency | Context | Key Findings/Status | Reference |
|---|---|---|---|
| FEMA | Food Flavoring | Generally Recognized As Safe (GRAS) | nih.govfda.govfemaflavor.org |
| JECFA | Food Additive | Additional data required; concerns for in vivo genotoxicity and kidney effects at low doses. | who.intnih.gov |
| NICNAS (Australia) | Oral Hygiene Products | Risk of acute toxic effects not expected at proposed low concentrations. | industrialchemicals.gov.au |
| Multiple Studies | E-Cigarettes | Concentrations may exceed safety thresholds; Margin of Exposure (MOE) often below safe levels. | nih.govbohrium.comduke.edunih.govoup.com |
| Inhalation Toxicity Study | Animal Model (Rats) | NOAEL for subacute inhalation determined to be over 342.85 mg/m³. | nih.gov |
Advanced Analytical Techniques for Trace Detection and Quantitation
The accurate detection and quantification of this compound, particularly at trace levels in complex matrices, are crucial for regulatory compliance, quality control, and risk assessment. Advanced analytical techniques, primarily chromatography coupled with mass spectrometry, are the methods of choice for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like WS-23 in various products, including e-liquids. bohrium.comduke.edudrugsandalcohol.ie This method allows for the separation of individual components in a mixture followed by their identification and quantification based on their mass-to-charge ratio. foodresearchlab.com Studies have successfully employed GC-MS to quantify WS-23 in commercial e-cigarette fluids, revealing concentrations that can range significantly. drugsandalcohol.ie However, matrix effects, where other components in the sample interfere with the analysis, can be a challenge in GC-MS, potentially leading to inaccurate quantification. nih.govmdpi.comresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS), and particularly its more sensitive iteration, liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers another powerful approach. foodresearchlab.com LC-MS is well-suited for non-volatile compounds and can provide high sensitivity and selectivity. researchgate.netnih.gov A developed LC/MS method for analyzing WS-23 and other cooling agents demonstrated high precision and a significantly lower limit of detection compared to a parallel GC/MS method, making it recommended for trace analysis. researchgate.net The development of such methods often involves optimizing parameters like the mobile phase, column type, and mass spectrometer settings to achieve the best separation and detection. researchgate.netnih.gov
The complexity of the sample matrix, such as in food, beverages, or e-liquids, necessitates robust sample preparation techniques to minimize interference. nih.gov Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed for sample preparation in multi-residue analysis. mdpi.comresearchgate.net
The table below summarizes key parameters of advanced analytical methods used for the detection of this compound.
Comparison of Analytical Techniques for this compound (WS-23)
| Technique | Matrix | Key Findings/Application | Reference |
|---|---|---|---|
| GC-MS | E-liquids | Quantified WS-23 in various commercial products. | bohrium.comduke.edudrugsandalcohol.ie |
| LC-MS | Flavor Solutions, Tobacco | Developed for simultaneous analysis of multiple cooling agents; higher sensitivity than GC-MS. | researchgate.net |
| GC-MS | Flavor Components | Investigated matrix effects and methods for their compensation. | nih.govmdpi.comresearchgate.net |
| LC-MS/MS | Plant Samples | Developed for sensitive and accurate quantification of low-abundant compounds. | nih.gov |
Future research in this area will likely focus on developing even more sensitive and rapid analytical methods, especially for emerging matrices. Furthermore, addressing and compensating for matrix effects in complex samples remains a key area of investigation to ensure the accuracy of quantitative results. nih.govmdpi.comresearchgate.netnih.gov
Q & A
Q. What are the critical safety protocols for handling 2-Isopropyl-N,2,3-trimethylbutanamide in laboratory settings?
- Methodological Answer : Researchers must adhere to hazard mitigation strategies based on its classification under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Personal protective equipment (PPE) should include butyl rubber gloves, safety goggles, and lab coats. Avoid ingestion/inhalation by prohibiting eating/drinking in the lab and using fume hoods for ventilation. Emergency procedures include rinsing eyes with water for ≥15 minutes and contacting poison control (CHEMTREC: 1-800-424-9300) for ingestion .
Q. How can researchers verify the molecular identity of this compound?
- Methodological Answer : Confirm the molecular formula (C₁₀H₂₁NO, MW 171.28 g/mol) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data with reference standards. Note that its CAS registry number (51115-67-4) and MDL number (MFCD00130070) can cross-validate purity and identity .
Q. What storage conditions are optimal for maintaining compound stability?
- Methodological Answer : Store in a sealed container under dry conditions at room temperature to prevent degradation. Avoid exposure to moisture or extreme temperatures, as no boiling point data are available, complicating thermal stability assessments .
Advanced Research Questions
Q. How should researchers resolve conflicting hazard data (e.g., H302 vs. H315/H319/H335)?
- Methodological Answer : Conduct tiered toxicity assays to clarify discrepancies. For example:
Q. What experimental design is recommended for studying environmental fate given limited ecotoxicological data?
- Methodological Answer : Perform OECD 301 biodegradability tests and aquatic toxicity assays (e.g., Daphnia magna acute toxicity, OECD 202) to assess environmental persistence. Since the compound is not classified as PBT/vPvB under REACH, prioritize hydrolysis/photolysis studies to model degradation pathways .
Q. How can researchers design safe synthesis protocols in the absence of published synthetic routes?
- Methodological Answer : Propose amide bond formation via coupling 2-isopropyl-2,3-dimethylbutanoic acid with methylamine derivatives. Monitor reaction progress using thin-layer chromatography (TLC) and optimize conditions (e.g., DCC/DMAP in anhydrous DCM). Purify via column chromatography, referencing the compound’s stability under dry, room-temperature storage .
Q. What strategies mitigate risks in fire scenarios given incomplete flammability data?
- Methodological Answer : Use CO₂ or dry chemical fire extinguishers, avoiding water jets to prevent splashing. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Preemptively assess flash point and autoignition temperature using differential scanning calorimetry (DSC) .
Data Analysis & Technical Challenges
Q. How to address the lack of toxicological data (e.g., carcinogenicity, mutagenicity) in regulatory submissions?
Q. What analytical methods validate purity when commercial specifications are unavailable?
Q. How to reconcile structural features (e.g., branched alkyl groups) with potential biological activity?
- Methodological Answer :
Perform molecular docking studies to predict interactions with biological targets (e.g., enzymes or receptors). Synthesize analogs with varying isopropyl/methyl substituents to establish structure-activity relationships (SAR). Compare with structurally similar bioactive amides (e.g., lidocaine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
